3-Chloro-1,1,1,2,2,3-hexafluoropropane

概要

説明

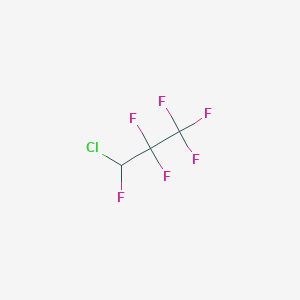

3-Chloro-1,1,1,2,2,3-hexafluoropropane is a halogenated derivative of propane, characterized by the presence of chlorine and fluorine atoms. Its molecular formula is C₃HClF₆, and it has a molecular weight of 186.48 g/mol . This compound is known for its use as a refrigerant and its role in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-1,1,1,2,2,3-hexafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,1,1,2,2,3-hexafluoropropane with chlorine gas under controlled conditions . The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .

化学反応の分析

Types of Reactions

3-Chloro-1,1,1,2,2,3-hexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of 3-iodo-1,1,1,2,2,3-hexafluoropropane.

Reduction: Formation of 1,1,1,2,2,3-hexafluoropropane.

Oxidation: Formation of 3-chloro-1,1,1,2,2,3-hexafluoropropanol.

科学的研究の応用

Chemistry

3-Chloro-1,1,1,2,2,3-hexafluoropropane serves as a precursor in synthesizing various fluorinated compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their unique properties.

Biology

In biological research, this compound is utilized to study the interactions of fluorinated compounds with biological systems. It has potential applications in developing imaging agents that enhance the visibility of biological processes.

Medicine

Research indicates that fluorinated drugs synthesized using this compound may exhibit improved metabolic stability and bioavailability. These characteristics make it a valuable component in pharmaceutical development .

Industry

Due to its stability and resistance to degradation, this compound is employed in producing specialty polymers and refrigerants. Its unique properties allow for effective use in applications requiring long-lasting materials .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the synthesis of a novel fluorinated drug using this compound as an intermediate. The resulting compound showed enhanced pharmacokinetic properties compared to non-fluorinated counterparts.

Case Study 2: Imaging Agent Development

Research involving the use of this compound in imaging agents highlighted its effectiveness in improving contrast in MRI scans. The fluorinated nature of the compound allowed for better delineation of tissues.

作用機序

The mechanism of action of 3-Chloro-1,1,1,2,2,3-hexafluoropropane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can disrupt biological membranes and proteins, leading to various biochemical effects. Its fluorine atoms contribute to its high electronegativity and reactivity, making it a potent agent in chemical reactions .

類似化合物との比較

Similar Compounds

1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom.

1,1,1,2,2,3-Hexafluoropropane: Another fluorinated derivative with different halogenation patterns.

1-Chloro-1,1,2,2,3,3-hexafluoropropane: Contains additional chlorine atoms, leading to different reactivity.

Uniqueness

3-Chloro-1,1,1,2,2,3-hexafluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms makes it highly reactive and suitable for various industrial and research applications .

生物活性

3-Chloro-1,1,1,2,2,3-hexafluoropropane, also known as HFC-134a or a variant of perfluorinated compounds, has garnered attention for its potential biological activities. This article discusses its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure that includes multiple fluorine atoms and a chlorine atom. This fluorinated compound is recognized for its stability and low reactivity under standard conditions. Its chemical formula is C3HClF6.

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its interactions with cellular components:

- Enzyme Interaction : The compound may interact with enzymes and receptors due to its electronegative properties. This interaction can modulate enzyme activity and influence metabolic pathways.

- Spermatotoxicity : Research indicates that exposure to this compound can lead to reduced sperm motility and altered sperm maturation processes. This effect is attributed to changes in the epididymal environment and disruptions in glycolytic pathways .

1. Spermatotoxic Effects

A study involving male rats demonstrated that administration of this compound resulted in significant alterations in sperm motility and viability. The mechanism was linked to the inhibition of glycolytic enzymes essential for energy production in sperm cells.

| Study Parameters | Findings |

|---|---|

| Dosage | 6.5 mg/kg bw daily |

| Duration | 9 days |

| Effects Observed | Reduced sperm motility; altered glycolysis |

2. Toxicological Assessments

Toxicological evaluations have shown that high doses can lead to hepatotoxicity. In one study with Fischer 344 rats:

| Dosage (mg/kg bw) | Observations |

|---|---|

| 0 | Control group |

| 75 | Increased liver weight after 24 hours |

| Histological Changes | Mild-to-moderate cytoplasmic swelling noted |

Genotoxicity Studies

Genotoxicity assessments indicated no significant increase in micronuclei formation in bone marrow erythrocytes after exposure to varying doses of the compound. This suggests a limited potential for mutagenic effects under the conditions tested .

特性

IUPAC Name |

3-chloro-1,1,1,2,2,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFSJRPTJJPPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455371 | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-57-1 | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,1,2,2,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。